molecular formula C28H24FNO4S B301443 ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301443
M. Wt: 489.6 g/mol
InChI Key: FTAZQLXJJOKQTR-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is not fully understood. However, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases such as rheumatoid arthritis and cancer. It may also inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor invasion.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models, reduce inflammation, and improve the symptoms of arthritis.

Advantages and Limitations for Lab Experiments

Ethyl (ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in good yield and purity. It has potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. However, there are also some limitations. This compound is relatively unstable and can decompose under certain conditions, such as exposure to light and air. It also has low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of ethyl (ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate. One direction is to further investigate its potential applications in medicinal chemistry, particularly as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its potential applications in material science, particularly as a component in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, efforts should be made to improve the stability and solubility of this compound to facilitate its use in lab experiments.

Synthesis Methods

The synthesis method of ethyl (ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid ethyl ester with 4-fluoro-3-methoxybenzaldehyde and 4-methylaniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained after purification by column chromatography. The yield of the product is around 60-70%, and the purity can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. In organic synthesis, this compound can be used as a building block for the synthesis of other thiophene derivatives with different functional groups. In material science, this compound has been studied for its optical and electronic properties, and it may have potential as a component in organic electronic devices.

properties

Product Name

ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H24FNO4S

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H24FNO4S/c1-3-33-28(32)25-26(31)24(35-27(25)30-22-12-4-18(2)5-13-22)16-19-8-14-23(15-9-19)34-17-20-6-10-21(29)11-7-20/h4-16,30H,3,17H2,1-2H3/b24-16-

InChI Key

FTAZQLXJJOKQTR-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C1=O)NC4=CC=C(C=C4)C

SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C1=O)NC4=CC=C(C=C4)C

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C1=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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